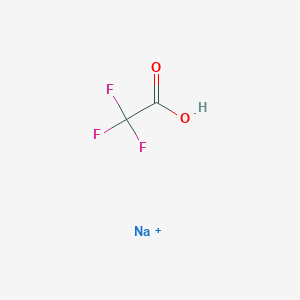

Sodium trifluoroacetate

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

2923-18-4 |

|---|---|

Fórmula molecular |

C2HF3NaO2 |

Peso molecular |

137.01 g/mol |

Nombre IUPAC |

sodium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7); |

Clave InChI |

UKXIHEBXRGRYQF-UHFFFAOYSA-N |

SMILES |

C(=O)(C(F)(F)F)[O-].[Na+] |

SMILES isomérico |

C(=O)(C(F)(F)F)[O-].[Na+] |

SMILES canónico |

C(=O)(C(F)(F)F)O.[Na] |

Otros números CAS |

2923-18-4 |

Pictogramas |

Acute Toxic; Irritant; Environmental Hazard |

Sinónimos |

Sodium trifluoroacetate |

Origen del producto |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Sodium trifluoroacetate?

Sodium Trifluoroacetate (B77799): A Comprehensive Technical Guide

An In-depth Examination of its Physicochemical Properties and Applications for Researchers and Drug Development Professionals

Sodium trifluoroacetate (CF₃COONa) is the sodium salt of trifluoroacetic acid. It is a white, crystalline, hygroscopic solid that serves as a critical reagent and building block in numerous scientific and industrial applications.[1][2] For professionals in research and drug development, a thorough understanding of its physical and chemical properties is paramount for its effective and safe utilization. This guide provides a detailed overview of this compound, summarizing its key characteristics, experimental methodologies, and its significant role in synthesis and analysis.

Physical Properties

This compound is a stable compound under standard conditions, characterized by its high melting point and solubility in polar solvents.[3] Its physical properties are quantitatively summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [4][5] |

| Molecular Formula | C₂F₃NaO₂ or CF₃COONa | [3][6] |

| Molecular Weight | 136.01 g/mol | [3][6] |

| Melting Point | 205-207 °C (decomposes) | [3][4][7] |

| Boiling Point | Decomposes | [4] |

| Density | 1.49 g/mL | [3][4][7] |

| Solubility in Water | 625 g/L at 20 °C | [4] |

| pH | ~7 (in aqueous solution) | [5] |

The compound is noted to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][8] Therefore, it should be stored in a dry, well-ventilated place under an inert atmosphere.[9][10]

Solubility Profile

This compound exhibits high solubility in water and most polar organic solvents, including alcohols, acetonitrile, and dimethylformamide.[4] Its solubility in trifluoroacetic acid is 15.1 g per 100 g of solvent at 29.8°C.[11] This broad solubility makes it a versatile reagent in a variety of reaction media.[3]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the strong electron-withdrawing effect of the trifluoromethyl group. This influences its basicity, stability, and utility as a synthetic reagent.

| Identifier | Value | Source(s) |

| CAS Number | 2923-18-4 | [3][4] |

| PubChem CID | 517019 | [1][3] |

| EC Number | 220-879-6 | [4][5] |

| InChI Key | UYCAUPASBSROMS-UHFFFAOYSA-M | [4][7] |

| SMILES | C(C(=O)[O-])(F)(F)F.[Na+] | [4] |

Basicity

Trifluoroacetic acid is a strong acid with a pKa of approximately 0.23-0.52.[4][12] Consequently, its conjugate base, the trifluoroacetate anion, is an extremely weak base.[4] It can be protonated by strong acids like hydrochloric acid or sulfuric acid to regenerate trifluoroacetic acid.[4]

Stability and Decomposition

This compound is a stable compound under normal storage conditions. However, it undergoes thermal decomposition at temperatures above 200°C, generating toxic fluorinated byproducts.[8] The thermal decomposition of its parent acid, trifluoroacetic acid, at higher temperatures (300-390°C) yields products such as carbon dioxide, difluoromethyl trifluoroacetate, carbon monoxide, and trifluoroacetyl fluoride.[13] The compound is incompatible with strong oxidizing agents and strong bases.[9][14]

Role in Synthesis: Trifluoromethylation

A key application of this compound is as a reagent for trifluoromethylation, the process of introducing a trifluoromethyl (-CF₃) group into a molecule.[4][10] This is particularly valuable in pharmaceutical and agrochemical development, as the -CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and biological activity.[3]

Experimental Protocols

Detailed and reproducible experimental methods are crucial for scientific research. This section outlines protocols for the synthesis and purification of this compound, along with general methodologies for determining its key physical properties.

Synthesis and Purification

Synthesis: A common laboratory-scale synthesis involves the neutralization of trifluoroacetic acid with a sodium base.[4][10]

-

An equivalent amount of sodium carbonate (or sodium hydroxide) is carefully dissolved in a 50% aqueous solution of trifluoroacetic acid.[4][10]

-

The resulting solution is filtered to remove any insoluble impurities.

-

The water is removed via vacuum evaporation. Care must be taken to avoid overheating, which could lead to decomposition of the salt.[4]

-

The resulting solid is dried under vacuum at 100°C to yield the final product.[4][10]

Purification: To remove potential contaminants such as sodium chloride, several purification methods can be employed:

-

Recrystallization: The crude product can be recrystallized from dilute ethanol (B145695).[10]

-

Precipitation: The compound can be precipitated from an ethanol solution by the addition of dioxane, followed by several recrystallizations from hot absolute ethanol.[10]

-

Acid Treatment: The solid can be treated with trifluoroacetic acid and evaporated twice to remove certain impurities before recrystallization.[10]

Determination of Physical Properties

Melting Point Determination (Capillary Method):

-

A small amount of the dried, powdered this compound is packed into a capillary tube.

-

The tube is placed in a melting point apparatus.

-

The temperature is increased at a controlled rate.

-

The temperature range is recorded from the point at which the substance begins to melt and decompose to when it is completely liquefied. For this compound, decomposition is observed concurrently with melting.[3]

Solubility Determination (Equilibrium Solubility Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

-

The solution is then filtered to remove the undissolved solid.

-

A known volume of the saturated solution is carefully evaporated to dryness.

-

The mass of the remaining solid is measured, and the solubility is calculated (e.g., in g/L).

Applications in Research and Drug Development

This compound is a multifaceted compound with broad applications in organic synthesis, analytical chemistry, and biochemistry, making it highly relevant to the drug development pipeline.[3]

-

Organic and Fluorine Chemistry: It is a primary reagent for introducing fluorine atoms into organic molecules.[3] Fluorination is a key strategy in drug design to improve metabolic stability, binding affinity, and other pharmacokinetic properties.

-

Analytical Chemistry: In mass spectrometry, it is used as a derivatizing agent to improve the detection and analysis of compounds. It also serves as a standard in NMR spectroscopy.[3]

-

Biochemistry: It can be used as a buffer in biochemical assays to maintain stable pH levels, which is critical for studying enzyme activity.[3] It has also been employed as a stabilizing agent for proteins and enzymes.[15]

-

Material Science: The compound is used in creating fluorinated polymers and materials that possess desirable properties like high chemical resistance and low surface energy.[3]

Role in the Drug Development Pipeline

In peptide-based drug development, trifluoroacetic acid is widely used during solid-phase synthesis and purification, resulting in the peptide being isolated as a trifluoroacetate (TFA) salt.[16] While this is a common outcome of early-stage research, TFA salts are viewed less favorably by regulatory bodies compared to other salts like hydrochloride or acetate (B1210297) due to concerns about potential toxicity.[16][17] Studies have shown that TFA salts can suppress the proliferation of certain cell types in a dose-dependent manner.[16] Therefore, a salt-exchange step is often required during later stages of drug development.

Safety and Handling

This compound is considered hazardous. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4][8] It is also toxic if swallowed.[4]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[18] Avoid dust formation.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[8][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] The material is hygroscopic and should be protected from moisture.[2][9]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14]

Conclusion

This compound is a compound with a unique and valuable set of physical and chemical properties. Its high stability, solubility, and reactivity make it an indispensable tool in modern chemistry. For researchers and professionals in drug development, it serves as a key reagent for synthesizing novel fluorinated compounds, while its presence as a counter-ion in peptide drugs necessitates careful consideration during the development and regulatory process. A comprehensive understanding of its characteristics, as detailed in this guide, is essential for leveraging its full potential while ensuring safe and effective handling.

References

- 1. This compound | C2F3NaO2 | CID 517019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. americanelements.com [americanelements.com]

- 6. scbt.com [scbt.com]

- 7. This compound 98 2923-18-4 [sigmaaldrich.com]

- 8. gelest.com [gelest.com]

- 9. fishersci.com [fishersci.com]

- 10. This compound | 2923-18-4 [chemicalbook.com]

- 11. This compound [chemister.ru]

- 12. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. fishersci.com [fishersci.com]

- 15. CAS 2923-18-4: this compound | CymitQuimica [cymitquimica.com]

- 16. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 17. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound(2923-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Comprehensive Technical Guide to the Synthesis of Anhydrous Sodium Trifluoroacetate for Research Applications

This guide provides detailed methodologies for the synthesis of anhydrous sodium trifluoroacetate (B77799) (NaTFA), a critical reagent in pharmaceutical and agrochemical research.[1][2] Sodium trifluoroacetate serves as a versatile intermediate and a precursor for trifluoromethylation reactions.[3] The protocols outlined below are tailored for researchers, scientists, and drug development professionals, emphasizing safety, purity, and reproducibility.

Introduction

This compound (CF₃COONa) is a white, hygroscopic crystalline powder.[3] Its utility in organic synthesis is significant, particularly for introducing the trifluoromethyl group into organic molecules, which can enhance biological activity and stability.[2] The anhydrous form of this salt is crucial for many applications where the presence of water would be detrimental to the reaction. This document details two robust methods for the laboratory-scale synthesis of anhydrous this compound: the neutralization of trifluoroacetic acid (TFA) with a sodium base in an aqueous medium followed by rigorous drying, and a method employing an alcoholic solvent with azeotropic water removal to yield the anhydrous product directly.

Safety Precautions

Trifluoroacetic acid is a strong, corrosive acid with high vapor pressure.[4] Both TFA and this compound should be handled in a well-ventilated fume hood.[5][6][7] Appropriate personal protective equipment (PPE), including chemical safety goggles, face shield, acid-resistant gloves, and a lab coat, must be worn at all times.[5][6][8] An eyewash station and safety shower should be readily accessible.[5][6] Spills should be neutralized with sodium carbonate before cleanup.[4]

Synthesis Methodologies

Two primary methods for the synthesis of this compound are presented below. Method 2 is particularly advantageous for obtaining the anhydrous crystalline salt directly.

Method 1: Neutralization in Aqueous Solution

This method involves the direct neutralization of trifluoroacetic acid with a sodium base in water, followed by evaporation and drying.

Method 2: Neutralization in an Alcoholic Solvent with Azeotropic Water Removal

This process utilizes an alcohol such as 2-butanol (B46777) or isobutanol as the reaction medium. The water formed during the neutralization is removed by azeotropic distillation, leading to the precipitation of anhydrous, crystalline this compound.[9][10]

Quantitative Data Summary

The following table summarizes the key quantitative data from the described synthesis methods.

| Parameter | Method 1 (Aqueous) - NaOH[1] | Method 1 (Aqueous) - Na₂CO₃[11] | Method 2 (Azeotropic) - Na₂CO₃[9] |

| Starting Materials | 30% TFA, 30% NaOH | 50% aq. TFA, Na₂CO₃ | >99% TFA, Na₂CO₃, 2-Butanol, Toluene |

| Reaction Temperature | Exothermic, refluxing | Not specified | Reflux |

| Reaction Time | 2 hours | Not specified | ~1 hour for addition, then reflux |

| Drying Temperature | 140°C | 100°C under vacuum | 115°C |

| Reported Yield | 89% | Not specified | 97.4% - 99.3% |

| Final Water Content | Not specified | Not specified | <0.1% (400-800 mg/kg) |

| Melting Point | Not specified | Not specified | ~208°C (decomposes at ~212°C)[9] |

Experimental Protocols

Method 1: Neutralization in Aqueous Solution with Sodium Hydroxide (B78521)

This protocol is adapted from a reported industrial preparation and can be scaled down for laboratory use.[1]

Materials:

-

Trifluoroacetic acid (TFA)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

pH meter or pH indicator strips

Procedure:

-

Prepare a 30% (w/w) aqueous solution of trifluoroacetic acid.

-

In a reaction flask equipped with a stirrer and a thermometer, slowly add a 30% (w/w) aqueous solution of sodium hydroxide to the trifluoroacetic acid solution. The reaction is exothermic and may begin to reflux.[1]

-

Continue the addition of the sodium hydroxide solution until the pH of the reaction mixture reaches 7.

-

Maintain the reaction at this pH for 2 hours with continued stirring.

-

Allow the solution to cool to 30-40°C and stir for an additional 10 hours. A significant amount of solid precipitate should form.[1]

-

Collect the solid product by filtration.

-

Dry the solid in an oven at 140°C to obtain anhydrous this compound.[1]

Method 2: Neutralization in 2-Butanol with Azeotropic Water Removal

This protocol is based on a patented method for producing anhydrous crystalline this compound.[9]

Materials:

-

Trifluoroacetic acid (>99%)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

2-Butanol

-

Toluene

-

Concentrated sodium hydroxide solution (for pH adjustment)

Procedure:

-

Set up a reaction flask with a stirrer, a dropping funnel, and a distillation apparatus.

-

Charge the flask with 106 g of anhydrous sodium carbonate, 200 g of 2-butanol, and 160 g of toluene. This mixture corresponds to the toluene/2-butanol azeotrope.[9]

-

Slowly add 235 g of trifluoroacetic acid to the stirred suspension over approximately 1 hour. Carbon dioxide will evolve during the addition.

-

After the addition is complete, check the pH of the mixture. If necessary, adjust the pH to approximately 5-6 with a few drops of concentrated sodium hydroxide solution.[9]

-

Heat the mixture to distill the water/2-butanol/toluene azeotrope. The water formed during the neutralization will be removed with the distillate.

-

After the azeotropic distillation, continue to distill off the remaining solvent.

-

Cool the reaction mixture, which now contains the precipitated product.

-

Collect the fine white crystals of this compound by filtration.

-

Dry the collected solid in an oven at 115°C for 3 hours. The resulting product is anhydrous this compound with a water content of less than 0.1%.[9]

Visualizations

Chemical Reaction Pathway

The fundamental reaction for the synthesis of this compound from trifluoroacetic acid and sodium carbonate is a simple acid-base neutralization.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 2923-18-4 [chemicalbook.com]

- 4. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]

- 5. synquestlabs.com [synquestlabs.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound(2923-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. nj.gov [nj.gov]

- 9. US4760177A - Process for preparing alkali metal salts of trifluoroacetic acid in the anhydrous and crystalline state - Google Patents [patents.google.com]

- 10. EP0222673B1 - Process for the preparation of anhydrous crystalline alkali metal salts of trifluoroacetic acid - Google Patents [patents.google.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: Sodium Trifluoroacetate Crystal Structure and Bond Lengths

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium trifluoroacetate (B77799), the sodium salt of trifluoroacetic acid, is a widely utilized reagent in organic synthesis and various industrial applications. A thorough understanding of its solid-state structure is crucial for predicting its behavior, optimizing reaction conditions, and ensuring its quality in pharmaceutical formulations. This guide provides a comprehensive overview of the known structural aspects of sodium trifluoroacetate.

Note on Data Availability: Despite extensive searches of chemical and crystallographic databases, a complete, experimentally determined crystal structure for this compound, including definitive bond lengths and unit cell parameters from single-crystal X-ray diffraction, is not publicly available in the refereed scientific literature. Therefore, this guide presents general information, describes the standard experimental methodology for crystal structure determination, and provides theoretically estimated bond lengths for the trifluoroacetate anion.

Introduction to this compound

This compound (CF₃COONa) is a white, hygroscopic crystalline solid.[1] It is the conjugate base of the strong organic acid, trifluoroacetic acid. The presence of the highly electronegative fluorine atoms significantly influences the electronic properties and reactivity of the carboxylate group. This compound serves as a versatile reagent, notably as a source of the trifluoromethyl group in organic synthesis and as a catalyst in various chemical transformations.[2][3]

Key Properties:

-

Molecular Formula: C₂F₃NaO₂[4]

-

Molecular Weight: 136.01 g/mol [4]

-

Appearance: White crystalline powder

-

Solubility: Soluble in water and polar organic solvents[2]

Crystal Structure and Bond Lengths

As of the latest literature review, a definitive single-crystal X-ray diffraction study of this compound has not been published. Such a study would provide precise atomic coordinates, unit cell dimensions, and bond lengths.

In the absence of experimental data for this compound, the bond lengths within the trifluoroacetate anion can be estimated based on theoretical calculations and comparison with related structures. The trifluoroacetate anion is expected to have a planar carboxylate group with the carbon and two oxygen atoms exhibiting sp² hybridization.

Table 1: Estimated Bond Lengths in the Trifluoroacetate Anion

| Bond | Estimated Bond Length (Å) | Notes |

| C-C | 1.53 - 1.56 | The single bond between the carboxylate carbon and the trifluoromethyl carbon. This is a typical sp²-sp³ carbon-carbon single bond length. |

| C=O | 1.24 - 1.26 | In the carboxylate anion, the two C-O bonds are equivalent due to resonance, resulting in a bond order between a single and a double bond. |

| C-F | 1.33 - 1.35 | The carbon-fluorine bonds in the trifluoromethyl group are strong and relatively short due to the high electronegativity of fluorine. |

| Na⁺---O⁻ | Variable | The ionic bond between the sodium cation and the oxygen atoms of the carboxylate group. The exact distance and coordination number would depend on the crystal packing. |

Disclaimer: The values in this table are theoretical estimates and have not been experimentally verified for the crystal structure of this compound.

Experimental Protocol for Crystal Structure Determination: Single-Crystal X-ray Diffraction

The definitive method for determining the crystal structure and bond lengths of a compound like this compound is single-crystal X-ray diffraction. The following outlines the typical experimental workflow.

Crystal Growth

The first and often most challenging step is to grow single crystals of sufficient size and quality. For a hygroscopic substance like this compound, this would likely involve slow evaporation of a saturated solution in a suitable non-aqueous solvent or a mixture of solvents under a controlled, dry atmosphere.

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are collected by a detector.

Structure Solution and Refinement

The collected diffraction data, which consists of a set of reflection intensities, is processed to determine the unit cell parameters and space group of the crystal. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, from which accurate bond lengths and angles are calculated.

Workflow for Crystal Structure Determination

The logical flow of determining a crystal structure via single-crystal X-ray diffraction is depicted in the following diagram.

Conclusion

While this compound is a compound of significant interest in chemical research and development, a detailed experimental elucidation of its crystal structure remains to be published. The information provided in this guide summarizes the current knowledge and outlines the standard procedures that would be employed to obtain the precise structural parameters, including the crucial bond length data. The availability of such experimental data in the future would be of great value to the scientific community, enabling a deeper understanding of the structure-property relationships of this important chemical.

References

Spectroscopic Analysis of Sodium Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for sodium trifluoroacetate (B77799) (CF₃COONa), a compound of significant interest in chemical synthesis and pharmaceutical development. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data, presenting quantitative findings in structured tables and outlining detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of sodium trifluoroacetate. Due to the absence of non-exchangeable protons, ¹H NMR is not typically informative. The focus, therefore, lies on ¹³C and ¹⁹F NMR.

Quantitative NMR Data

The chemical shifts for this compound are summarized in the table below. These values are crucial for the identification and quantification of the trifluoroacetate moiety in various samples.

| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Reference |

| ¹³C | D₂O | 164.2 (q, ²JCF ≈ 35 Hz) | Inferred from spectra of similar compounds |

| 117.9 (q, ¹JCF ≈ 291 Hz) | |||

| ¹⁹F | D₂O/H₂O | -75.4 | Internal Standard[1] |

| D₂O | -76.55 | Reference[2] |

Note: Coupling constants (J) are approximate and can vary with experimental conditions.

Experimental Protocols for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-50 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

¹³C NMR Spectroscopy:

-

Instrument: Bruker AVANCE III HD or similar high-field NMR spectrometer.

-

Frequency: 151 MHz for ¹³C.

-

Solvent: D₂O.

-

Referencing: The solvent signal can be used as a secondary reference.

-

Acquisition: Standard proton-decoupled ¹³C NMR pulse sequence.

¹⁹F NMR Spectroscopy:

-

Instrument: Bruker AVANCE III HD or similar spectrometer with a fluorine probe.[1]

-

Frequency: 564 MHz for ¹⁹F.[1]

-

Solvent: 5-10% D₂O in H₂O.[1]

-

Internal Standard: this compound itself can be used as an internal standard, with a defined chemical shift of -75.4 ppm.[1]

-

Acquisition Parameters:

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides valuable information about the functional groups and molecular vibrations within this compound.

Quantitative Vibrational Spectroscopy Data

The characteristic vibrational frequencies for this compound are presented below. These bands are indicative of the carboxylate and trifluoromethyl groups.

Table 2: IR and Raman Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) (Solid) | Raman Frequency (cm⁻¹) (Aqueous Solution) |

| Symmetric COO⁻ Stretch (νs(COO⁻)) | - | 845 |

| Asymmetric COO⁻ Stretch (νas(COO⁻)) | 1687 | - |

| Symmetric CF₃ Stretch (νs(CF₃)) | 1185 | 730 |

| Asymmetric CF₃ Stretch (νas(CF₃)) | 1244 | 1150 |

| C-C Stretch (ν(C-C)) | - | 970 |

| CF₃ Bend (δ(CF₃)) | - | 580 |

| COO⁻ Bend (δ(COO⁻)) | - | 480 |

Data for Raman frequencies are derived from studies on aqueous solutions of trifluoroacetic acid, where the trifluoroacetate anion is the predominant species.

Experimental Protocols for Vibrational Spectroscopy

FT-IR Spectroscopy (Solid State - KBr Pellet):

-

Grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Acquire the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

-

Collect a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorbances.

Raman Spectroscopy (Aqueous Solution):

-

Prepare an aqueous solution of this compound.

-

Transfer the solution into a quartz cuvette or glass vial.

-

Acquire the Raman spectrum using a Raman spectrometer, typically with a laser excitation source (e.g., 532 nm or 785 nm).

-

The scattered light is collected and analyzed to generate the Raman spectrum.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of this compound, from sample handling to data interpretation, is illustrated in the diagram below. This logical progression ensures accurate and reproducible results.

Caption: General workflow for spectroscopic analysis.

References

Thermal decomposition temperature and byproducts of Sodium trifluoroacetate.

A Technical Guide to the Thermal Decomposition of Sodium Trifluoroacetate (B77799)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the thermal decomposition of sodium trifluoroacetate (CF₃COONa). It details the compound's decomposition temperature, the resulting byproducts, and the standard experimental methodologies used for its characterization. This guide is intended to assist researchers in understanding the thermal stability and reactivity of this compound for safe handling, storage, and application in various scientific and industrial processes.

Thermal Stability and Decomposition Profile

This compound is a white crystalline solid that is stable under standard conditions. However, upon heating, it undergoes thermal decomposition. The decomposition temperature marks the threshold at which the compound breaks down into simpler, often hazardous, substances.

Decomposition Temperature

The thermal decomposition of this compound initiates at temperatures above 200°C.[1] Commercially available data sheets often cite a melting point range that coincides with decomposition, typically between 205°C and 207°C. While this provides a general indication, the precise onset and rate of decomposition can be influenced by factors such as the heating rate and the surrounding atmosphere. For metal trifluoroacetates in general, the decomposition temperature typically falls within a broader range of 250-350°C.[2][3]

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data related to the thermal decomposition of this compound.

| Parameter | Value | Method | Reference |

| Decomposition Onset | > 200 °C | General Observation | [1] |

| Melting Point (with dec.) | 205 - 207 °C | Not Specified | |

| General Range for Metal TFAs | 250 - 350 °C | Thermal Analysis | [2][3] |

Decomposition Byproducts and Mechanism

The thermal decomposition of the trifluoroacetate (TFA) anion is a complex process involving decarboxylation and the subsequent breakdown of the trifluoromethyl group. This process results in the formation of a solid residue and several gaseous, toxic fluorinated byproducts.[1]

Identified Byproducts

The primary solid byproduct expected from the decomposition of this compound is Sodium Fluoride (B91410) (NaF) .

The gaseous byproducts are more varied and are inferred from studies on trifluoroacetic acid and other metal trifluoroacetates. The decomposition pathway generally involves the loss of carbon dioxide and the formation of highly reactive intermediates.[3]

Key Gaseous Byproducts Include:

-

Tetrafluoroethylene (C₂F₄)[7]

Proposed Decomposition Pathway

The decomposition is initiated by the decarboxylation of the trifluoroacetate anion. This process is illustrated in the diagram below.

Caption: Proposed thermal decomposition pathway of the trifluoroacetate anion.

Experimental Protocols

The characterization of the thermal decomposition of this compound involves several analytical techniques to determine the decomposition temperature, mass loss, and identity of the byproducts.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to measure the change in mass of a sample as a function of temperature.

-

Objective: To determine the onset temperature of decomposition and the percentage of mass loss at each stage.

-

Methodology:

-

A small, precisely weighed sample of this compound is placed in a TGA crucible.

-

The sample is heated in the TGA furnace at a constant rate (e.g., 5, 10, or 20 °C/min).[2]

-

The analysis is conducted under a controlled atmosphere, such as nitrogen or air, with a consistent flow rate (e.g., 20-50 mL/min).[2]

-

The mass of the sample is continuously recorded as the temperature increases.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which mass loss occurs, indicating decomposition.

-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material.

-

Objective: To identify endothermic or exothermic events, such as melting and decomposition, and to quantify the associated enthalpy changes.

-

Methodology:

-

A small, weighed sample is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.[2]

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample and reference are subjected to a controlled temperature program (e.g., heating at 10 °C/min) under a specific atmosphere.[2]

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve reveals thermal events; decomposition is typically observed as a sharp exothermic peak.

-

Evolved Gas Analysis (EGA)

To identify the gaseous byproducts, the exhaust from the TGA or a dedicated pyrolysis reactor is often coupled with an analytical instrument like a mass spectrometer or an FTIR spectrometer.

-

Objective: To identify the chemical composition of the volatile decomposition products.

-

Methodology (TGA-MS/FTIR):

-

The TGA experiment is performed as described above.

-

The gas evolving from the sample (the "evolved gas") is transferred via a heated line to a mass spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer.[3]

-

The MS or FTIR continuously analyzes the gas stream, providing real-time data on the identity of the byproducts as a function of temperature.

-

References

- 1. gelest.com [gelest.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Pyrolysis of Trifluoroacetic Acid and Trifluoroacetic Anhydride Studied with Mass Spectrometry and Synchrotron Radiation: Decomposition and Free Radical Formation - CONICET [bicyt.conicet.gov.ar]

- 7. An in situ IR study of the thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of Sodium Trifluoroacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium trifluoroacetate (B77799) (CF₃COONa) in various common organic solvents. An understanding of the solubility of this reagent is critical for its application in organic synthesis, pharmaceutical development, and material science, where it serves as a key source of the trifluoromethyl group and as a versatile catalyst. This document compiles available quantitative and qualitative solubility data, details a robust experimental protocol for solubility determination, and presents a visual workflow for this procedure.

Quantitative and Qualitative Solubility Data

Table 1: Solubility of Sodium Trifluoroacetate in Various Solvents

| Solvent | Formula | Type | Solubility | Temperature (°C) |

| Polar Protic Solvents | ||||

| Water | H₂O | Protic | 625 g/L[1][2][3][4][5] | 25 |

| Trifluoroacetic Acid | CF₃COOH | Protic | 15.1 g/100g of solvent[6] | 29.8 |

| 13.1%[3][7] | 29.8 | |||

| Methanol | CH₃OH | Protic | Slightly Soluble[8] | Not Specified |

| Ethanol (B145695) | C₂H₅OH | Protic | Soluble[1] | Not Specified |

| Polar Aprotic Solvents | ||||

| Acetonitrile | C₂H₃N | Aprotic | Soluble[1] | Not Specified |

| Dimethylformamide (DMF) | C₃H₇NO | Aprotic | Soluble[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Aprotic | Data Not Available | Not Specified |

| Acetone | C₃H₆O | Aprotic | Data Not Available | Not Specified |

| Tetrahydrofuran (THF) | C₄H₈O | Aprotic | Data Not Available | Not Specified |

| Nonpolar Solvents | ||||

| Dichloromethane | CH₂Cl₂ | Aprotic | Data Not Available | Not Specified |

| Chloroform | CHCl₃ | Aprotic | Slightly Soluble[8] | Not Specified |

Note on Data: The term "soluble" is a qualitative description and does not specify the exact amount of this compound that can be dissolved. For many organic solvents, precise quantitative solubility data for this compound is not widely reported in peer-reviewed literature or chemical databases. The provided data for trifluoroacetic acid is reported in two different formats, which may be due to different experimental methodologies or reporting conventions. The solubility of other trifluoroacetate salts, such as TDFA (a peptide-based trifluoroacetate salt), has been reported to be approximately 16 mg/mL in ethanol and 33 mg/mL in DMSO and DMF, which may provide a rough order-of-magnitude estimate for the solubility of this compound in these solvents[9].

Experimental Protocols for Solubility Determination

A reliable method for determining the solubility of a solid like this compound in an organic solvent is the gravimetric method. This approach involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Gravimetric Method for Solubility Determination

Materials:

-

This compound (analytical grade, dried)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

-

Syringe filters (0.2 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed, dry collection vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume or mass of the organic solvent to a vial.

-

Add an excess of this compound to the solvent to ensure a saturated solution is formed.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed collection vial. Record the exact volume or mass of the filtered solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the collection vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (below its decomposition temperature of approximately 207 °C[1][7]). Alternatively, a vacuum desiccator or rotary evaporator can be used for more sensitive solvents.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried this compound on the analytical balance.

-

-

Calculation of Solubility:

-

Subtract the initial weight of the empty collection vial from the final weight to determine the mass of the dissolved this compound.

-

Express the solubility in the desired units, such as grams per liter (g/L), grams per 100 g of solvent ( g/100g ), or moles per liter (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before beginning any experimental work.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

This guide serves as a foundational resource for professionals working with this compound. While a complete quantitative solubility profile in all common organic solvents is not yet available, the provided data and experimental protocol offer a strong starting point for research and development activities. Further experimental determination of the solubility of this compound in a wider range of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 2923-18-4 [m.chemicalbook.com]

- 4. This compound | 2923-18-4 | TCI AMERICA [tcichemicals.com]

- 5. This compound | 2923-18-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound [chemister.ru]

- 7. This compound | 2923-18-4 [chemicalbook.com]

- 8. Naarini Molbio Pharma [naarini.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

A Comprehensive Technical Guide to the History and Synthesis of Sodium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the history, original synthesis, and key experimental protocols for sodium trifluoroacetate (B77799) (CF₃CO₂Na). It is designed to serve as a critical resource for professionals in research and development who utilize fluorinated compounds in their work.

Historical Context and Discovery

The history of sodium trifluoroacetate is fundamentally linked to the development of organofluorine chemistry and the synthesis of its parent acid, trifluoroacetic acid (TFA). The pioneering work in this field was conducted by the Belgian chemist Frédéric Swarts. In 1922, Swarts successfully prepared trifluoroacetic acid, which was recognized as the strongest known organic acid at the time[1]. His broader research involved developing methods for introducing fluorine into organic molecules, most notably the "Swarts reaction," which utilized inorganic fluorides for double decomposition reactions with organic polyhalides[1].

While TFA was synthesized in the 1920s, its salt, this compound, became more widely studied and synthesized in the mid-20th century, coinciding with significant advancements in fluorine chemistry during the 1950s and 1960s[2]. The primary and most direct method for its preparation has consistently been the neutralization of trifluoroacetic acid with a suitable sodium base, such as sodium hydroxide (B78521) or sodium carbonate[2][3][4][5]. This straightforward acid-base reaction yields the sodium salt and byproducts like water and, in the case of carbonate, carbon dioxide[2].

Today, this compound is a crucial reagent in organic synthesis, particularly for introducing the trifluoromethyl group, and serves as an intermediate in the production of pharmaceuticals and agrochemicals[2][3][6].

Early Synthesis of the Precursor: Trifluoroacetic Acid (TFA)

The availability of this compound is dependent on the synthesis of its precursor, trifluoroacetic acid. Historically, two significant routes were established:

-

Swarts' Method (Oxidation): An early route involved the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene using potassium permanganate. The starting propene derivative was prepared via the Swarts fluorination of hexachloropropene[7][8].

-

Electrofluorination: A more common industrial method involves the electrofluorination of acetyl chloride or acetic anhydride, followed by the hydrolysis of the resulting trifluoroacetyl fluoride (B91410) (CF₃COF)[8][9].

The development of these methods was crucial for producing TFA in sufficient quantities to enable the synthesis and study of its salts, including this compound.

Physicochemical Properties of this compound

This compound is a white, crystalline, and hygroscopic powder. Its properties are summarized in the table below.

| Property | Value | References |

| Chemical Formula | C₂F₃NaO₂ (or CF₃CO₂Na) | [2][4] |

| Molar Mass | 136.01 g·mol⁻¹ | [4][6] |

| Appearance | White crystalline powder | [2][4] |

| Melting Point | 205 - 208 °C (decomposes) | [4][6][10] |

| Density | 1.49 g/mL | [4][6] |

| Solubility in Water | 625 g/L | [4] |

| pKa (Conjugate Acid) | 0.23 (for Trifluoroacetic Acid) | [4] |

Synthesis of this compound: Methodologies and Data

The most prevalent and historically significant method for synthesizing this compound is through the neutralization of trifluoroacetic acid. Various protocols have been developed to control purity, hydration state, and yield.

Synthesis Workflow Overview

The general workflow for the synthesis of this compound from its parent acid is a direct acid-base neutralization.

Figure 1. General workflow for the synthesis of this compound via neutralization.

Comparative Synthesis Protocols

The following table summarizes various experimental protocols for the synthesis of this compound, highlighting differences in reagents, conditions, and outcomes.

| Protocol | Sodium Source | Solvent | Key Conditions | Yield | Reference |

| Aqueous NaOH | 30% Sodium Hydroxide | Water | pH adjusted to 7, cool to 30-40°C, stir for 10h, dry at 140°C. | 89% | [3] |

| Aqueous Na₂CO₃ | Sodium Carbonate | 50% Aqueous TFA | Evaporation under vacuum, final drying at 100°C under vacuum. | Not specified | [4] |

| Anhydrous (1-Butanol) | Sodium Carbonate | 1-Butanol | Heat to 90°C, cool, filter, and dry precipitate at 120°C. | 77% | [11] |

| Anhydrous (2-Butanol) | Sodium Carbonate | 2-Butanol | pH adjusted to ~5 with NaOH, distillation, filtration, dry at 115°C. | 97.9% | [11] |

| Anhydrous (Isobutanol) | Sodium Carbonate | Isobutanol | Reaction at 85°C, cool, filter, and dry at 115°C. | ~98% | [11] |

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for key synthesis and purification methods cited in the literature.

Protocol 1: Synthesis via Neutralization with Sodium Hydroxide

This protocol is adapted from a reported method for producing anhydrous this compound from crude trifluoroacetic acid[3].

Materials:

-

30% Trifluoroacetic Acid (containing impurities)

-

30% Sodium Hydroxide solution

-

10-liter three-necked flask

-

Stirrer, thermometer, reflux condenser

Procedure:

-

Charge the 10-liter three-necked flask with 3300 grams of 30% trifluoroacetic acid.

-

Slowly add the 30% sodium hydroxide solution to the flask while stirring. The reaction is exothermic and will begin to reflux.

-

Continue adding the sodium hydroxide solution until the pH of the reaction mixture reaches 7.

-

Maintain the reaction for an additional 2 hours, periodically checking and adjusting the pH back to 7 as needed.

-

Cool the reaction mixture to between 30-40°C.

-

Stir the mixture at this temperature for 10 hours, during which a large amount of solid will precipitate.

-

Filter the solid precipitate from the solution.

-

Dry the collected solid at 140°C to obtain anhydrous this compound. The reported yield for this method is 1051 grams, or 89%[3].

Protocol 2: Synthesis of Anhydrous Crystals with Sodium Carbonate in 2-Butanol

This protocol describes a method designed to produce anhydrous, crystalline this compound by using an organic solvent to facilitate the removal of water[11].

Materials:

-

Pure Sodium Carbonate (Na₂CO₃)

-

Trifluoroacetic Acid (>99% purity)

-

2-Butanol

-

Concentrated Sodium Hydroxide (for pH adjustment)

-

Reaction flask with stirrer and distillation setup

Procedure:

-

In a suitable reaction flask, introduce 106 g of pure Na₂CO₃ and 200 g of 2-butanol.

-

Over approximately 1 hour, add 235 g of trifluoroacetic acid to the stirred suspension.

-

After the addition is complete, adjust the pH of the mixture to approximately 5 using a few grams of concentrated NaOH.

-

Set up the apparatus for distillation to remove the water formed during the reaction, likely as an azeotrope with the solvent.

-

After distillation is complete, cool the contents of the flask to allow for crystallization.

-

Filter the solid product and dry it in an oven at 115°C. This method reportedly yields 274 g (97.9%) of this compound containing 0.08% water[11].

Protocol 3: Purification of this compound

This protocol is based on a method described by Hara & Cady for purifying this compound, particularly for removing sodium chloride contamination[5].

Materials:

-

Crude this compound

-

Trifluoroacetic Acid

-

Dilute Ethanol

-

Vacuum oven

Procedure:

-

Treat the crude solid this compound with pure trifluoroacetic acid. The solubility of the salt in the acid is 13.1% at 29.8°C[5].

-

Evaporate the mixture to dryness. Repeat this step a second time.

-

Crystallize the resulting residue from dilute ethanol.

-

Filter the purified crystals.

-

Dry the final product in a vacuum oven at 100°C[5].

Logical Relationships in Synthesis

The synthesis of this compound relies on a logical progression from the creation of its parent acid to the final salt formation. The historical development of these synthetic routes was a critical enabler for modern organofluorine chemistry.

Figure 2. Logical progression of historical synthesis routes leading to this compound.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 2923-18-4 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 8. Trifluoroacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 9. US5041647A - Process for producing trifluoroacetic acid and trifluoroacetyl chloride - Google Patents [patents.google.com]

- 10. This compound | 2923-18-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. US4760177A - Process for preparing alkali metal salts of trifluoroacetic acid in the anhydrous and crystalline state - Google Patents [patents.google.com]

The Hygroscopic Nature of Sodium Trifluoroacetate: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Sodium trifluoroacetate (B77799) (CF₃COONa), the sodium salt of trifluoroacetic acid, is a widely utilized reagent in organic synthesis and a common counterion for active pharmaceutical ingredients (APIs).[1][2] Its physical properties, particularly its interaction with atmospheric moisture, are of critical importance for its handling, storage, and application in research and pharmaceutical development. This technical guide provides a comprehensive overview of the hygroscopic nature of sodium trifluoroacetate, outlining its known properties, recommended experimental protocols for its characterization, and best practices for its management.

Understanding Hygroscopicity

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. This can occur through absorption (where water is drawn into the bulk of the material) or adsorption (where water adheres to the surface). For pharmaceutical salts like this compound, the degree of hygroscopicity can significantly impact critical quality attributes such as chemical stability, physical form (caking, deliquescence), dissolution rate, and manufacturability.

Multiple sources explicitly state that this compound is a hygroscopic, white crystalline powder.[1][2][3][4][5][6] This inherent property necessitates careful handling and storage to prevent unwanted moisture uptake.[3][4][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to predicting its behavior under various environmental conditions.

| Property | Value | References |

| Chemical Formula | C₂F₃NaO₂ | [1][2][7] |

| Molar Mass | 136.01 g/mol | [1][2][8] |

| Appearance | White crystalline powder | [1][5][6][7] |

| Melting Point | 205-207 °C (decomposes) | [1][8] |

| Solubility in Water | 625 g/L at 25 °C | [7] |

| Hygroscopicity | Hygroscopic | [1][2][3][4][5][6] |

Table 1: Physicochemical Properties of this compound

Experimental Characterization of Hygroscopicity

To quantitatively assess the hygroscopic nature of this compound, several analytical techniques can be employed. The following sections detail the recommended experimental protocols for Dynamic Vapor Sorption (DVS) analysis and Karl Fischer titration.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[9][10][11] This allows for the determination of a moisture sorption isotherm, which is a key indicator of a material's hygroscopicity.[9]

-

Sample Preparation: Accurately weigh 5-15 mg of this compound powder into a sample pan of the DVS instrument.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass serves as the dry baseline.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate. The mass change is continuously recorded.

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: The change in mass at each RH step is plotted against the RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of water uptake at a specific RH (e.g., 80% RH).

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a variety of substances.[12][13][14] For halogenated derivatives of acetic acid, such as trifluoroacetic acid, volumetric KF titration is recommended over the coulometric method due to potential side reactions.[15]

The following is a general protocol for determining the water content of this compound using volumetric Karl Fischer titration.

-

Reagent Preparation: Use a one-component volumetric Karl Fischer reagent. The solvent can be methanol (B129727) or a specialized KF solvent. For acidic samples, buffering the solvent with an organic amine like imidazole (B134444) may be necessary to prevent side reactions.[15]

-

Titrator Preparation: Add the solvent to the titration vessel and titrate to a stable, dry endpoint with the KF reagent to eliminate any residual moisture in the solvent.

-

Sample Introduction: Accurately weigh a suitable amount of this compound and quickly transfer it to the titration vessel. The sample size should be chosen to give a reasonable titrant volume.

-

Titration: Start the titration immediately after adding the sample. The titrator will automatically add the KF reagent until the endpoint is reached.

-

Calculation: The water content is calculated based on the volume of KF reagent consumed and the predetermined titer of the reagent.

Caption: Workflow for Karl Fischer Titration.

Logical Relationship of Hygroscopic Behavior

The interaction of this compound with atmospheric moisture is a dynamic process governed by the ambient relative humidity and the material's inherent properties. The following diagram illustrates the logical progression of this interaction.

Caption: Interaction of this compound with Moisture.

Handling and Storage Recommendations

Given its hygroscopic nature, proper handling and storage of this compound are essential to maintain its quality and performance.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2][7] Storage under an inert atmosphere is also recommended.[3]

-

Handling: Minimize dust generation and accumulation.[7] Use with adequate ventilation, and avoid contact with skin, eyes, and clothing.[3][7] In a laboratory setting, handling in a chemical fume hood is advisable.[7]

Conclusion

This compound is a hygroscopic material, a property that demands careful consideration in its handling, storage, and application. While quantitative data on its moisture sorption behavior is not extensively published, established analytical techniques such as Dynamic Vapor Sorption and Karl Fischer titration provide robust methodologies for its characterization. By employing the protocols outlined in this guide, researchers, scientists, and drug development professionals can effectively assess and manage the hygroscopic nature of this compound, ensuring the integrity and reliability of their work.

References

- 1. This compound | 2923-18-4 [chemicalbook.com]

- 2. gelest.com [gelest.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. This compound | C2F3NaO2 | CID 517019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2923-18-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound(2923-18-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. This compound 98 2923-18-4 [sigmaaldrich.com]

- 9. skpharmteco.com [skpharmteco.com]

- 10. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 12. researchgate.net [researchgate.net]

- 13. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 14. Moisture content determination by karl fischer titration | PPTX [slideshare.net]

- 15. merckmillipore.com [merckmillipore.com]

Sodium Trifluoroacetate: A Cornerstone Precursor in Modern Fluorine Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium trifluoroacetate (B77799) (NaTFA), the sodium salt of trifluoroacetic acid, has emerged as a versatile and indispensable precursor in the field of fluorine chemistry. Its stability, affordability, and reactivity have positioned it as a key building block for the introduction of the trifluoromethyl (CF3) group and the generation of difluorocarbene (:CF2), both of which are crucial transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The incorporation of fluorine-containing moieties can dramatically alter the biological and physical properties of organic molecules, enhancing attributes such as metabolic stability, lipophilicity, and binding affinity.[4] This technical guide provides a comprehensive overview of the core applications of sodium trifluoroacetate, complete with detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.

Properties and Synthesis of this compound

This compound is a white, crystalline, and often hygroscopic solid that is highly soluble in water and soluble in polar organic solvents like alcohols, acetonitrile (B52724), and dimethylformamide.[3]

Table 1: Physicochemical Properties of this compound [3]

| Property | Value |

| Chemical Formula | C₂F₃NaO₂ |

| Molar Mass | 136.01 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 205-207 °C (decomposes) |

| Density | 1.49 g/mL |

| Solubility in Water | 625 g/L |

| pKa of Conjugate Acid | 0.23 (Trifluoroacetic acid) |

Synthesis of this compound

A straightforward and common method for the laboratory-scale synthesis of this compound involves the neutralization of trifluoroacetic acid with a sodium base.[3]

Experimental Protocol: Synthesis of this compound [3]

-

In a suitable reaction vessel, dissolve sodium carbonate (Na₂CO₃) in a 50% aqueous solution of trifluoroacetic acid (TFA) until an equimolar amount of the base has been added.

-

Monitor the reaction, which will be accompanied by the evolution of carbon dioxide gas.

-

Once the reaction is complete, filter the solution to remove any insoluble impurities.

-

Evaporate the solvent from the filtrate under reduced pressure. Care should be taken to avoid overheating, which can lead to the decomposition of the salt.

-

Dry the resulting solid under vacuum at 100 °C to yield anhydrous this compound.

This compound as a Trifluoromethylating Agent

One of the most significant applications of NaTFA is as a precursor for the trifluoromethyl (CF₃) group. This is typically achieved through copper-catalyzed cross-coupling reactions.

Copper-Catalyzed Trifluoromethylation of Aryl Halides

The direct introduction of a CF₃ group into an aromatic ring is a powerful tool in medicinal chemistry. NaTFA, in conjunction with a copper catalyst, provides an efficient method for this transformation, particularly with aryl iodides.[5]

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of Iodobenzene (B50100) [5]

-

To a reaction vessel, add iodobenzene (5 mmol), this compound (20 mmol), and copper(I) iodide (10 mmol).

-

Add N-methylpyrrolidone (NMP) (40 mL) as the solvent.

-

Heat the mixture under an argon atmosphere. The evolution of CO₂ typically begins at around 140 °C.

-

Stir the reaction mixture at 160 °C for 4 hours.

-

After cooling to room temperature, dilute the mixture with a 1:1 solution of diethyl ether and hexane.

-

Filter the mixture through a pad of celite.

-

Wash the filtrate with water (3 times) and then dry the organic layer over magnesium sulfate (B86663) (MgSO₄).

-

The yield of (trifluoromethyl)benzene can be determined by gas chromatography (GC) analysis of the solution.

Table 2: Copper-Catalyzed Trifluoromethylation of Various Aryl Halides with NaTFA [6][7]

| Aryl Halide | Catalyst/Additives | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Iodobenzene | CuI | NMP | 160 | 4 | 72 |

| 2-Bromopyridine | CuI | NMP | 160 | - | 41 |

| Various Aryl Iodides | CuI, Ag₂O | DMF | 140 | 12 | 65-95 |

| Various Aryl Iodides | MeO₂CCF₃, CuI, CsF | NMP | 140 | - | 60-90 |

| Heteroaryl Bromides | [Cu(phen)(O₂CCF₃)] | DMF | 120 | - | 50-85 |

Logical Relationship: General Workflow for Aryl Trifluoromethylation

Caption: Workflow for aryl trifluoromethylation using NaTFA.

Nucleophilic Trifluoromethylation of Carbonyl Compounds

NaTFA can also be used for the nucleophilic trifluoromethylation of aldehydes and ketones to produce valuable trifluoromethylated alcohols. This reaction is typically catalyzed by a copper(I) halide.[8]

Experimental Protocol: Trifluoromethylation of Benzaldehyde (B42025) [8]

-

In a reaction flask, combine benzaldehyde (1 mmol), this compound (2 mmol), and copper(I) iodide (0.2 mmol).

-

Add dimethylformamide (DMF) (5 mL) as the solvent.

-

Heat the mixture at 120 °C for 24 hours under an inert atmosphere.

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the corresponding trifluoromethylated alcohol.

Table 3: Trifluoromethylation of Carbonyl Compounds with NaTFA and CuI [8]

| Carbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | DMF | 120 | 24 | 85 |

| 4-Methoxybenzaldehyde | DMF | 120 | 24 | 82 |

| 4-Nitrobenzaldehyde | DMF | 120 | 24 | 75 |

| Acetophenone | DMF | 120 | 24 | 65 |

| Cyclohexanone | DMF | 120 | 24 | 78 |

This compound as a Difluorocarbene Precursor

Upon thermal decomposition, often in the presence of a radical initiator, this compound can serve as a source of difluorocarbene (:CF₂). This highly reactive intermediate readily participates in cycloaddition reactions with alkenes to form gem-difluorocyclopropanes.[8]

Gem-difluorocyclopropanation of Alkenes

The [2+1] cycloaddition of difluorocarbene with alkenes is a powerful method for the synthesis of gem-difluorocyclopropanes, which are valuable building blocks in medicinal and materials chemistry.

Experimental Protocol: Gem-difluorocyclopropanation of Styrene (B11656) [8]

-

To a pressure-resistant reaction vessel, add styrene (1 mmol), this compound (3 mmol), and azobisisobutyronitrile (AIBN) (0.2 mmol).

-

Add anhydrous acetonitrile (5 mL) as the solvent.

-

Seal the vessel and heat the mixture at 170 °C for 12 hours.

-

After cooling to room temperature, carefully vent the vessel.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the gem-difluorocyclopropane product.

Table 4: Gem-difluorocyclopropanation of Various Alkenes with NaTFA and AIBN [8]

| Alkene | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Styrene | Acetonitrile | 170 | 12 | 78 |

| α-Methylstyrene | Acetonitrile | 170 | 12 | 85 |

| 1-Octene | Acetonitrile | 170 | 12 | 65 |

| Cyclohexene | Acetonitrile | 170 | 12 | 72 |

| Acrylonitrile | Acetonitrile | 170 | 12 | 55 |

Signaling Pathway: Generation and Trapping of Difluorocarbene

Caption: Pathway for difluorocarbene generation and trapping.

Other Synthetic Applications

Synthesis of Trifluoromethylthio-Substituted Aromatic Compounds

This compound can be utilized in a copper-mediated oxidative trifluoromethylthiolation of aryl boronic acids in the presence of elemental sulfur to afford trifluoromethylthio-substituted aromatic compounds.

Experimental Protocol: Synthesis of Phenyl Trifluoromethyl Thioether

-

In a reaction tube, combine phenylboronic acid (1 mmol), this compound (2 mmol), elemental sulfur (1.5 mmol), and copper(I) iodide (0.1 mmol).

-

Add dimethyl sulfoxide (B87167) (DMSO) (5 mL) as the solvent.

-

Heat the mixture at 120 °C for 12 hours under an oxygen atmosphere (balloon).

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired trifluoromethyl thioether.

Synthesis of Trifluoroacetamides

Trifluoroacetamides can be prepared from amines and this compound using triphenylphosphine (B44618) diiodide as an activating agent.

Experimental Protocol: Synthesis of N-Phenyltrifluoroacetamide

-

To a solution of triphenylphosphine (1.2 mmol) in dichloromethane (B109758) (10 mL) at 0 °C, add iodine (1.2 mmol) portion-wise.

-

Stir the mixture for 10 minutes, then add this compound (1 mmol).

-

After stirring for another 10 minutes, add aniline (B41778) (1 mmol) and triethylamine (B128534) (1.5 mmol).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium thiosulfate (B1220275) solution and brine, then dry over sodium sulfate.

-

Concentrate the solution and purify the residue by column chromatography to yield the trifluoroacetamide.

Safety and Handling

This compound is harmful if swallowed or inhaled and causes skin and eye irritation.[9] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust. In case of contact, flush the affected area with copious amounts of water. Store in a cool, dry, and well-ventilated area away from incompatible substances.[9]

Conclusion

This compound has proven to be a remarkably versatile and valuable reagent in fluorine chemistry. Its ability to serve as a precursor to both the trifluoromethyl group and difluorocarbene has enabled the development of efficient synthetic methodologies for a wide range of fluorinated compounds. The protocols and data presented in this guide highlight the practical utility of NaTFA for researchers in academia and industry, particularly in the fields of drug discovery and materials science. As the demand for novel fluorinated molecules continues to grow, the importance of this compound as a fundamental building block is certain to expand further.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 2923-18-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

The Trifluoroacetate Anion: A Comprehensive Technical Guide to its Basicity and pKa

For Researchers, Scientists, and Drug Development Professionals

The trifluoroacetate (B77799) anion (TFA⁻), the conjugate base of the strong organic acid trifluoroacetic acid (TFA), plays a significant, albeit often understated, role across the chemical and pharmaceutical sciences. Its unique properties, stemming from the strong electron-withdrawing nature of the trifluoromethyl group, render it a weak base with a correspondingly low pKa for its conjugate acid. This guide provides an in-depth analysis of the basicity and pKa of the trifluoroacetate anion, offering detailed experimental methodologies for their determination and exploring the implications for drug development.

Understanding the Basicity and pKa of Trifluoroacetate

Trifluoroacetic acid (CF₃COOH) is a structural analog of acetic acid where the three hydrogen atoms of the methyl group are replaced by highly electronegative fluorine atoms. This substitution has a profound impact on the molecule's electronic properties, leading to a significant increase in acidity compared to acetic acid.[1] The electron-withdrawing inductive effect of the trifluoromethyl group polarizes the O-H bond in the carboxylic acid group, facilitating the donation of a proton.[2][3] This effect also stabilizes the resulting trifluoroacetate anion (CF₃COO⁻) by delocalizing the negative charge.[1][2]

Consequently, trifluoroacetic acid is a much stronger acid than acetic acid, with a pKa value that is approximately 34,000 times lower.[1] The pKa of an acid is a measure of its tendency to donate a proton, with lower pKa values indicating stronger acids. The basicity of the trifluoroacetate anion is inversely related to the acidity of its conjugate acid, trifluoroacetic acid. As TFA is a strong acid, its conjugate base, the trifluoroacetate anion, is a very weak base.

The relationship between the pKa of an acid and the pKb of its conjugate base in aqueous solution is given by the equation:

pKa + pKb = 14

Given the low pKa of trifluoroacetic acid, the pKb of the trifluoroacetate anion is correspondingly high, indicating its weak basicity.

Quantitative Data on the pKa of Trifluoroacetic Acid

The reported pKa value for trifluoroacetic acid varies across the literature, with discrepancies arising from different experimental techniques and computational models. The most commonly cited values are in the range of 0.23 to 0.5.[2][4][5][6] More recent studies utilizing advanced techniques such as ¹⁹F-NMR have reported even lower pKa values.[7][8]

| Reported pKa of Trifluoroacetic Acid | Method of Determination | Reference |

| 0.03 ± 0.08 | ¹⁹F and ¹H NMR-based chemical shift perturbation | [7][8] |

| ~0.2 to -0.3 | General pKa for perfluorocarboxylic acids (PFCAs) | [8][9] |

| 0.23 | Commonly cited value in organic chemistry | [2][6][10] |

| 0.3 to 0.5 | Well-established range | [5] |

| 0.52 | [4] |

The variation in these values highlights the importance of considering the experimental conditions and methodology when evaluating the acidity of TFA.

Experimental Determination of pKa

Accurate determination of the pKa of strong acids like trifluoroacetic acid can be challenging using traditional methods like potentiometric titration, especially in aqueous solutions where the acid is almost completely dissociated. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and reliable technique for this purpose.

Detailed Experimental Protocol: pKa Determination by ¹⁹F NMR Spectroscopy

This protocol is based on the methodology described for the determination of pKa values of per- and polyfluoroalkyl substances (PFAS), including trifluoroacetic acid.[7][8]

Principle: The chemical shift of the fluorine nuclei in the trifluoromethyl group is sensitive to the protonation state of the carboxylic acid. By monitoring the change in the ¹⁹F NMR chemical shift as a function of pH, a titration curve can be generated, from which the pKa can be accurately determined.

Materials and Reagents:

-

Trifluoroacetic acid (high purity)

-

Deionized water (18.2 MΩ·cm)

-

Methanol (B129727) (MeOH)

-

Sodium hydroxide (B78521) (NaOH) solution (standardized, carbonate-free)

-

Hydrochloric acid (HCl) solution (standardized)

-

pH buffer standards

-

NMR tubes

-

High-resolution NMR spectrometer with a fluorine probe

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of trifluoroacetic acid in a mixture of water and a co-solvent like methanol (e.g., 1% v/v). The co-solvent can help to improve solubility and prevent micellization, which can affect pKa measurements.[8]

-

Prepare a series of NMR samples with a constant concentration of TFA and varying pH values. The pH can be adjusted by adding small, precise volumes of standardized NaOH or HCl solutions.

-

A typical sample series would span a pH range from well below the expected pKa to well above it (e.g., pH -1 to 4 for TFA).

-

-

pH Measurement:

-

Accurately measure the pH of each NMR sample using a calibrated pH meter with a glass electrode. For solutions with extreme pH values, the pH can be calculated from the known concentration of strong acid or base added.

-

-

NMR Data Acquisition:

-

Acquire ¹⁹F NMR spectra for each sample at a constant temperature.

-

Use an external reference standard (e.g., a sealed capillary containing a known fluorine compound) or an internal standard that does not interact with the sample components.

-

-

Data Analysis:

-

Determine the ¹⁹F chemical shift (δ) of the CF₃ group for each spectrum.

-

Plot the observed chemical shift (δ) as a function of pH.

-